tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate
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Overview
Description
tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate: is a chemical compound with the molecular formula C10H19NO3. It is a derivative of carbamic acid and features a cyclobutyl ring substituted with a hydroxymethyl group and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate typically involves the reaction of cyclobutanone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The hydroxymethyl group may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the cyclobutyl ring.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A structurally related compound with a cyclopropyl ring instead of a cyclobutyl ring.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Another related compound with a cyclohexyl ring.
Uniqueness: tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. The presence of the cyclobutyl ring and hydroxymethyl group allows for unique reactivity and interactions compared to other carbamate derivatives .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
SOIWSLKMPXBQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CO |
Origin of Product |
United States |
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